1-[(2,4-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[(2,4-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry. This particular compound features a difluorophenyl group and a methoxyphenyl group attached to a piperazine ring, which may contribute to its unique chemical and biological properties.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzyl chloride and 2-methoxyphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl or methoxyphenyl groups can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The difluorophenyl and methoxyphenyl groups may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets involved are subjects of ongoing research, but it is believed that the compound may modulate neurotransmitter systems or inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-[(2,4-Difluorophenyl)methyl]piperazine dihydrochloride: A similar compound with a difluorophenyl group but lacking the methoxyphenyl group.
2-(2,4-Difluorophenyl)pyridine: Another compound with a difluorophenyl group, but with a pyridine ring instead of a piperazine ring.
1-(2-Methoxyphenyl)piperazine: A compound with a methoxyphenyl group but lacking the difluorophenyl group.
Uniqueness
1-[(2,4-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both difluorophenyl and methoxyphenyl groups attached to the piperazine ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-23-18-5-3-2-4-17(18)22-10-8-21(9-11-22)13-14-6-7-15(19)12-16(14)20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQBTAVEBNUVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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